2-Bromo-6-hydroxy-4-methylbenzaldehyde

Medicinal Chemistry Lipophilicity Drug Design

2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS 139976-21-9) is a tri-substituted benzaldehyde derivative with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. It features a unique substitution pattern with bromine at the ortho position (2-position), a hydroxyl group at the ortho position (6-position), and a methyl group at the para position (4-position) relative to the aldehyde.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 139976-21-9
Cat. No. B3032306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-hydroxy-4-methylbenzaldehyde
CAS139976-21-9
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)C=O)O
InChIInChI=1S/C8H7BrO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
InChIKeyXUZWJSVIUKVGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS 139976-21-9): Physicochemical Profile and Structural Positioning


2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS 139976-21-9) is a tri-substituted benzaldehyde derivative with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. It features a unique substitution pattern with bromine at the ortho position (2-position), a hydroxyl group at the ortho position (6-position), and a methyl group at the para position (4-position) relative to the aldehyde [1]. This specific arrangement of electron-withdrawing (bromo) and electron-donating (hydroxy, methyl) groups imparts a distinct reactivity and physicochemical profile compared to its mono- or di-substituted benzaldehyde analogs. Its computed topological polar surface area (TPSA) is 37.3 Ų, and its consensus Log P is approximately 2.29, indicating moderate lipophilicity .

Why 2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS 139976-21-9) Cannot Be Replaced by Generic Halogenated Benzaldehydes


Substituting 2-Bromo-6-hydroxy-4-methylbenzaldehyde with a close analog like 2-Bromo-4-methylbenzaldehyde or 2-Hydroxy-4-methylbenzaldehyde can significantly alter reaction outcomes and compound properties. The presence of the ortho-hydroxyl group adjacent to the aldehyde enables strong intramolecular hydrogen bonding and chelation, which is absent in analogs lacking this group. This structural feature can direct regioselectivity in metal-catalyzed coupling reactions and influence the electronic environment of the aromatic ring. Similarly, the bromine atom is essential for cross-coupling reactions (e.g., Suzuki, Sonogashira) and serves as a critical synthetic handle. Generic substitution fails because a molecule missing either the bromine or the hydroxyl group loses a key functional moiety, while a molecule with a different substitution pattern (e.g., 3-Bromo-4-hydroxybenzaldehyde) exhibits a fundamentally different electronic distribution, as evidenced by distinct computational LogP values . These differences translate into altered reactivity, product yields, and physicochemical properties, making the specific substitution pattern of 2-Bromo-6-hydroxy-4-methylbenzaldehyde essential for applications requiring its precise molecular architecture .

2-Bromo-6-hydroxy-4-methylbenzaldehyde: Quantifiable Differentiation Against Structural Analogs


Lipophilicity (LogP) Profile: Increased Hydrophobicity vs. Hydroxylated Analog

The target compound (2-Bromo-6-hydroxy-4-methylbenzaldehyde) demonstrates a significantly higher lipophilicity compared to its non-brominated analog, 2-Hydroxy-4-methylbenzaldehyde. The calculated LogP for the target compound is approximately 2.29, whereas the analog has a LogP of around 1.70 (XlogP) [1]. This 0.59 unit increase in LogP indicates a roughly four-fold increase in octanol/water partition coefficient, suggesting enhanced membrane permeability potential and altered solubility profile in organic synthesis.

Medicinal Chemistry Lipophilicity Drug Design

Hydrogen Bonding Capacity: Dual H-Bond Acceptor Functionality vs. Non-Hydroxylated Analog

The presence of a hydroxyl group in the target compound confers a dual hydrogen bond acceptor capacity (2 acceptors) and one hydrogen bond donor, compared to the non-hydroxylated analog 2-Bromo-4-methylbenzaldehyde, which possesses only one H-bond acceptor and zero donors . This difference is crucial for specific binding interactions and molecular recognition events. The increased polar surface area (PSA) of the target compound (37.3 Ų) versus the comparator's PSA (approximately 17.1 Ų) further quantifies this enhanced polarity and its impact on molecular properties .

Medicinal Chemistry Pharmacophore Modeling Molecular Recognition

Molecular Weight and Heavy Atom Count: Distinction from Isomeric Analogs

The molecular weight of 2-Bromo-6-hydroxy-4-methylbenzaldehyde (215.04 g/mol) serves as a clear analytical marker to distinguish it from other isomeric bromo-hydroxy-methylbenzaldehydes. For instance, 3-Bromo-4-hydroxybenzaldehyde has a molecular weight of 201.02 g/mol, reflecting a difference of 14.02 g/mol due to the absence of the methyl group [1]. The exact mass of the target compound is 213.963 g/mol, which can be unambiguously resolved via high-resolution mass spectrometry (HRMS), ensuring correct compound identity in complex reaction mixtures or biological matrices.

Mass Spectrometry Analytical Chemistry Quality Control

Recommended Procurement Scenarios for 2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS 139976-21-9)


Synthesis of Complex Organic Molecules via Palladium-Catalyzed Cross-Coupling

The ortho-bromo substituent in 2-Bromo-6-hydroxy-4-methylbenzaldehyde is a highly effective functional handle for modern cross-coupling methodologies, including Suzuki-Miyaura and Sonogashira reactions. The adjacent hydroxyl group can direct C-H activation and influence reaction selectivity, making this compound a valuable building block for constructing biaryl systems and other complex architectures [1]. Procurement is justified when a synthetic route requires an aryl bromide that also contains a protected or unprotected phenol and an aldehyde for further derivatization.

Scaffold for Medicinal Chemistry Exploration of Pharmacophore Elements

Due to its distinct combination of a lipophilic bromine atom (enhancing LogP by ~0.6 units compared to the non-brominated analog) and a polar, H-bonding hydroxyl group (contributing to a TPSA of 37.3 Ų), this compound serves as an ideal scaffold for exploring structure-activity relationships (SAR) [2]. It allows medicinal chemists to probe the effects of balanced polarity on target binding, membrane permeability, and overall drug-like properties. Its procurement is strategic for hit-to-lead optimization campaigns where modulating lipophilicity and polar surface area is critical.

Analytical Reference Standard for Method Development and Metabolite Identification

The unique molecular weight (215.04 g/mol) and exact mass (213.963 g/mol) of 2-Bromo-6-hydroxy-4-methylbenzaldehyde provide a definitive signature for detection by LC-MS and GC-MS, allowing it to be unequivocally distinguished from isomers and related metabolites . Its procurement is warranted for use as a certified reference standard in developing and validating analytical methods for quantifying impurities, monitoring synthetic reactions, or identifying trace components in complex biological or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-hydroxy-4-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.